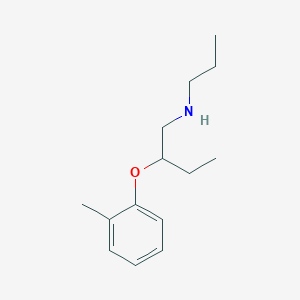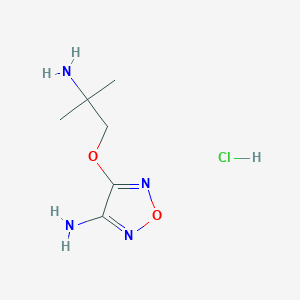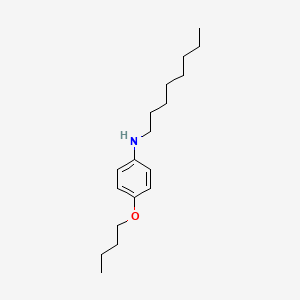![molecular formula C14H13NO B1440523 1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone CAS No. 1217035-58-9](/img/structure/B1440523.png)
1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone
Descripción general
Descripción
“1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone” is an organic compound with the molecular formula C14H13NO . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone” consists of a pyridine ring attached to a methylphenyl group and an ethanone group . The InChI code for this compound is 1S/C14H13NO/c1-10-3-5-12(6-4-10)14-8-7-13(9-15-14)11(2)16/h3-9H,1-2H3 .Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
Research has demonstrated the synthesis and potential antiviral activities of derivatives related to "1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone." For instance, compounds derived from this chemical scaffold were investigated for their antiviral properties against HSV1 and HAV-MBB, showcasing the potential of these compounds in antiviral drug development (Attaby et al., 2006).
Catalytic Behavior in Ethylene Reactivity
The synthesis of "1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone" led to the development of ligands that, upon coordination with iron(II) and cobalt(II), demonstrated catalytic activities towards ethylene, indicating their potential application in polymerization processes (Sun et al., 2007).
Novel Synthetic Routes and Characterizations
The one-pot synthesis of 1-(pyridin-2-yl)isoquinoline-3-carbonitrile from a related ethanone compound highlights innovative synthetic routes for producing complex heterocyclic compounds, potentially useful in various chemical and pharmaceutical applications (Kopchuk et al., 2017).
Anticancer and Antibacterial Studies
Derivatives of "1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone" have been synthesized and evaluated for their anticancer and antibacterial properties. These studies offer insights into the therapeutic potential of such compounds in treating various diseases (Chaitanya et al., 2022).
Antimicrobial Activities
Compounds synthesized from "1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone" derivatives were assessed for their antimicrobial efficacy, showing significant activity and suggesting their utility in developing new antimicrobial agents (Salimon et al., 2011).
Propiedades
IUPAC Name |
1-[6-(3-methylphenyl)pyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-4-3-5-12(8-10)14-7-6-13(9-15-14)11(2)16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHKYGBDDJIACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl [2-({2-amino-4-[(dimethylamino)sulfonyl]phenyl}amino)ethyl]carbamate](/img/structure/B1440441.png)
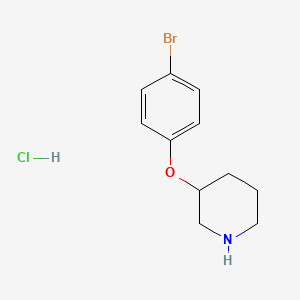
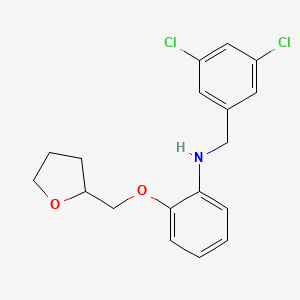

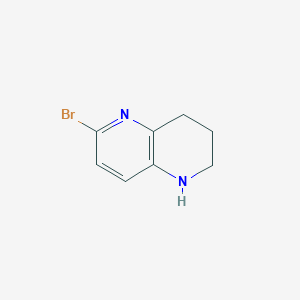
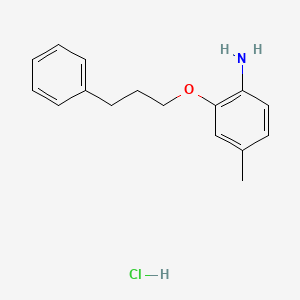

![3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1440454.png)
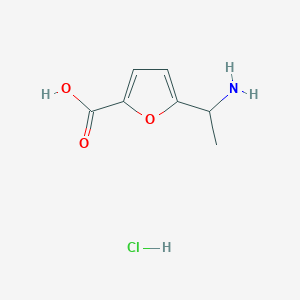

![[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid](/img/structure/B1440459.png)
